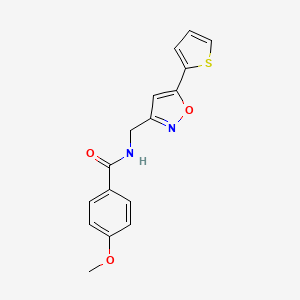
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound that features a benzamide core substituted with a methoxy group and an isoxazole ring bearing a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The thiophene moiety can be introduced through a palladium-catalyzed cross-coupling reaction . The final step involves the amidation reaction to attach the benzamide core .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical reagents.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has several applications in scientific research:
作用機序
The mechanism of action of 4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring and thiophene moiety may interact with enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
4-methoxy-N-((5-(phenyl)isoxazol-3-yl)methyl)benzamide: Lacks the thiophene moiety, which may result in different biological activities.
4-methoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide: Contains a furan ring instead of thiophene, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the thiophene moiety in 4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide imparts unique electronic properties and potential biological activities that distinguish it from similar compounds. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)16(19)17-10-12-9-14(21-18-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOJGWSKLULHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

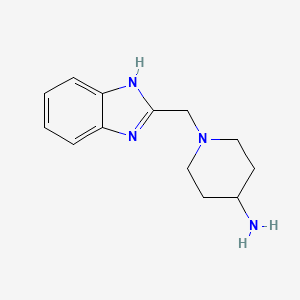
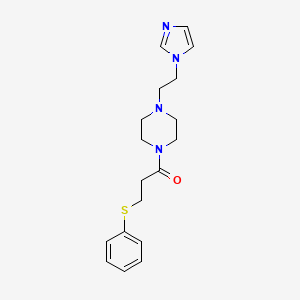
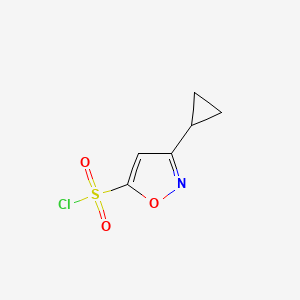
![1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2619049.png)
![[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2619050.png)
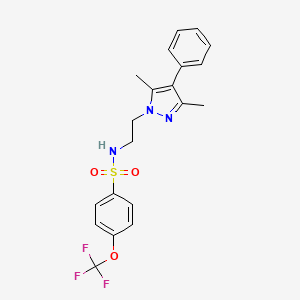
![2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2619056.png)
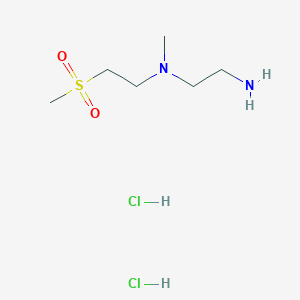
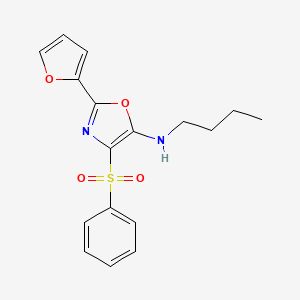

![4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2619062.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
